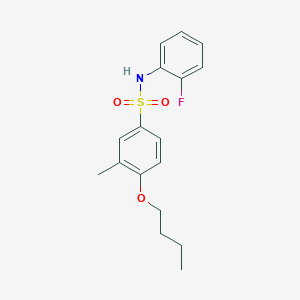![molecular formula C11H10Br2N2O2S B273281 1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DBEI and is a sulfonamide-based compound that contains an imidazole ring. DBEI has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DBEI is not fully understood, but it is believed to inhibit the activity of sulfenic acid-containing proteins by covalently modifying them. Sulfenic acid-containing proteins are involved in various cellular processes, including redox signaling and protein folding. DBEI has been shown to inhibit the activity of several sulfenic acid-containing proteins, including peroxiredoxins and protein tyrosine phosphatases.
Biochemical and Physiological Effects:
DBEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that DBEI inhibits the activity of peroxiredoxins, which are involved in the regulation of cellular redox balance. DBEI has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. In vivo studies have shown that DBEI has anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DBEI in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using DBEI include its potential toxicity and the need for further studies to understand its mechanism of action.
Orientations Futures
There are several future directions for the study of DBEI. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its applications in materials science, particularly in the development of MOFs for gas storage and separation. Further studies are also needed to understand the mechanism of action of DBEI and its potential toxicity.
Méthodes De Synthèse
The synthesis of DBEI has been achieved using various methods, including the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethyl-1H-imidazole in the presence of a base. Another method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base, followed by the oxidation of the resulting intermediate using sodium periodate. The yield of DBEI obtained using these methods is high, and the purity can be improved using recrystallization.
Applications De Recherche Scientifique
DBEI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, DBEI has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. DBEI has also been used as a ligand in the development of metal-organic frameworks (MOFs) for gas storage and separation applications. In biochemistry, DBEI has been used as a tool to study the role of protein sulfenylation in cellular signaling.
Propriétés
Formule moléculaire |
C11H10Br2N2O2S |
|---|---|
Poids moléculaire |
394.08 g/mol |
Nom IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-2-11-14-5-6-15(11)18(16,17)10-7-8(12)3-4-9(10)13/h3-7H,2H2,1H3 |
Clé InChI |
QJCSRDLJCHKZJD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)








